(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-((benzoyloxy)methyl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate
CAS No.: 641571-44-0
Cat. No.: VC4964083
Molecular Formula: C32H26ClN5O7
Molecular Weight: 628.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 641571-44-0 |
|---|---|
| Molecular Formula | C32H26ClN5O7 |
| Molecular Weight | 628.04 |
| IUPAC Name | [(2R,3R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C32H26ClN5O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3,(H2,34,36,37)/t22-,24-,30-,32-/m1/s1 |
| Standard InChI Key | HHGHJWFDGDHDSS-ZLZVUVTQSA-N |
| SMILES | CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Introduction
The compound (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-((benzoyloxy)methyl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule that incorporates a purine ring system, a tetrahydrofuran backbone, and benzoyloxy groups. This compound is of interest in various fields, including pharmaceutical chemistry and organic synthesis, due to its potential biological activities and structural complexity.
Key Features:
-
Purine Ring System: The presence of a 2-amino-6-chloro-9H-purin-9-yl moiety suggests potential interactions with biological systems, as purines are fundamental components of nucleic acids.
-
Tetrahydrofuran Backbone: This cyclic ether structure is common in many biologically active compounds, providing a framework for further chemical modification.
-
Benzoyloxy Groups: These ester groups can influence the compound's solubility and reactivity, potentially affecting its pharmacokinetic properties.
Stereochemistry:
The compound has a specific stereochemistry, indicated by the (2R,3R,4R,5R) configuration, which is crucial for its biological activity and chemical properties.
Synonyms and Identifiers:
No specific synonyms or identifiers like CAS numbers are available for this compound in the provided search results.
Biological Activity and Applications
While specific biological activities of (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-((benzoyloxy)methyl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate are not documented, compounds with similar structures have been explored for their potential in drug development, particularly in antiviral and anticancer research.
Data Tables
Given the lack of specific data on this compound, a general table summarizing the characteristics of related compounds can be useful:
| Compound | Molecular Formula | Molecular Weight | Stereochemistry | Biological Activity |
|---|---|---|---|---|
| (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol | C10H11ClFN5O3 | 303.68 g/mol | (2R,3R,4S,5R) | Potential antiviral |
| 1-((2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | C10H13FN2O5 | 260.22 g/mol | (2S,3R,4R,5R) | Sofosbuvir desphosphate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume